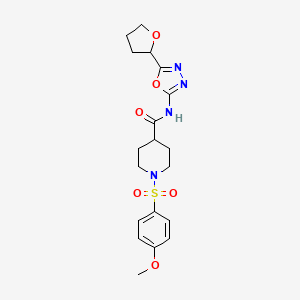
1-(3-cyclopropyl-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-cyclopropyl-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.319. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
A study on N-Hydroxyamide-Containing Heterocycles details the synthesis of various N-hydroxyamide derivatives and their iron(III) complex-forming tendencies. These compounds, including 1-hydroxy-4,6-dimethyl-2(1H)-pyrimidinone and 1-hydroxy-(HOPR-H), demonstrate the ability to form complexes with metals, indicating potential applications in coordination chemistry and material science (Ohkanda et al., 1993).
Research on the Crystal Structure of Unsymmetrically N-nor-dehydroabietyl-N′-isopropyl Urea elucidates the crystal structure of a new derivative of dehydroabietic acid. The detailed structural analysis provides insights into the molecular interactions and stability of such compounds, which could be relevant for designing materials with specific crystal properties (Rao et al., 2010).
Applications in Polymer and Material Science
- A publication on Polyaniline, Polyaniline/SiO2, and Poly(4-vinylpyridine) explores their use as catalysts for synthesizing tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives. This study showcases the application of urea-based compounds in catalysis, suggesting potential uses in the synthesis of complex organic molecules and materials (Zahedifar et al., 2020).
Biochemical and Environmental Monitoring
- Another significant area of application is in biomonitoring of occupational exposure to polycyclic aromatic hydrocarbons (PAHs) . A benchmark guideline study for urinary 1-hydroxypyrene as a biomarker highlights the utility of certain urea derivatives in environmental health studies, pointing towards potential applications in assessing and monitoring environmental and occupational exposure to hazardous substances (Jongeneelen, 2001).
Properties
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c15-11(9-1-2-9)3-6-13-12(16)14-10-4-7-17-8-5-10/h9-11,15H,1-8H2,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZMNEZXYUTMAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NC2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Difluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B2997883.png)
![Tert-butyl 8-oxa-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2997885.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2997887.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2997889.png)



![N-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2997894.png)

![2-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid](/img/structure/B2997897.png)

![(E)-1-((4-methoxyphenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2997901.png)

